Hex-4-yn-2-yl methanesulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
hex-4-yn-2-yl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3S/c1-4-5-6-7(2)10-11(3,8)9/h7H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQTZNDQQQMCRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CAS number for Hex-4-yn-2-yl methanesulfonate
An In-depth Technical Guide to Hex-4-yn-2-yl Methanesulfonate: Synthesis, Characterization, and Synthetic Utility
Abstract
Introduction: The Strategic Value of Functionalized Alkynes
Alkynes are foundational building blocks in modern chemistry, prized for their unique linear geometry and rich reactivity.[4][5] Their carbon-carbon triple bonds can undergo a vast array of transformations, serving as precursors to stereochemically defined alkenes, carbonyl compounds, and complex heterocyclic systems.[5][6] In drug discovery, the incorporation of an alkyne motif can enhance binding affinity, improve metabolic stability, and provide a rigid scaffold to orient other pharmacophoric elements.[4]
The strategic value of an alkyne is significantly amplified when it is incorporated into a molecule containing other reactive functional groups. The subject of this guide, Hex-4-yn-2-yl methanesulfonate, exemplifies this principle. It is an alkynyl sulfonate, a class of compounds that serves as powerful synthetic intermediates.[1] The methanesulfonate (mesylate) group is one of the most effective leaving groups in organic synthesis, readily displaced by a wide range of nucleophiles.[7] This guide will detail the synthesis, characterization, and vast synthetic potential of this versatile molecule, providing researchers with the foundational knowledge to leverage its capabilities in their own synthetic programs.
Molecular Overview and Physicochemical Properties
IUPAC Name: hex-4-yn-2-yl methanesulfonate Molecular Formula: C₇H₁₂O₃S Molecular Weight: 176.23 g/mol Structure:
The molecule's structure contains three key features:
-
An Internal Alkyne: The C-C triple bond between C4 and C5 provides a site for various addition and metal-catalyzed reactions.[4]
-
A Chiral Center: The C2 position is a stereocenter, meaning the molecule can exist as (R) and (S) enantiomers. Synthesis from a racemic or enantiomerically enriched precursor alcohol will dictate the stereochemistry of the final product.
-
A Methanesulfonate (Mesylate) Group: This sulfonate ester at the C2 position is an excellent leaving group, making this position highly susceptible to nucleophilic attack.[7]
Predicted Physicochemical Data
As this compound is not commercially cataloged, experimental data is unavailable. The following table summarizes predicted properties based on its structure and data from analogous compounds like hexyl methanesulfonate.[8][9][10]
| Property | Predicted Value | Rationale / Comparison |
| Physical State | Colorless to pale yellow liquid | Similar to other small molecule mesylates.[9] |
| Boiling Point | >180 °C (estimate) | Higher than the precursor alcohol (4-hexyn-2-ol, ~154 °C) due to increased molecular weight.[11] |
| Solubility | Soluble in dichloromethane, diethyl ether, ethyl acetate, THF. Insoluble in water. | Typical for moderately polar organic esters. |
| Stability | Store in a cool, dry place. Sensitive to moisture and strong bases/nucleophiles. | Mesylates can hydrolyze and are reactive towards nucleophiles.[7] |
Synthesis and Mechanism
The most direct and reliable route to Hex-4-yn-2-yl methanesulfonate is through the methanesulfonylation of its corresponding precursor, 4-Hexyn-2-ol (CAS: 19780-83-7).[11][12] This reaction involves treating the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, to neutralize the HCl byproduct.[7][13][14]
Experimental Protocol: Synthesis of Hex-4-yn-2-yl methanesulfonate
Disclaimer: This protocol is a representative procedure based on established methods for the mesylation of secondary alcohols and should be adapted and optimized as necessary.[7][13] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
4-Hexyn-2-ol (1.0 eq)[12]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Hexyn-2-ol (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add triethylamine (1.5 eq) to the stirred solution.
-
Add methanesulfonyl chloride (1.2 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature remains below 5 °C. A white precipitate of triethylammonium chloride will form.[13]
-
Stir the reaction at 0 °C for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.[13]
-
Upon completion, quench the reaction by adding cold water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.[13]
-
Combine the organic layers and wash successively with saturated NaHCO₃ solution, water, and finally brine.[13]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude Hex-4-yn-2-yl methanesulfonate.
-
The crude product can be purified by flash column chromatography on silica gel if necessary, typically using a gradient of ethyl acetate in hexanes.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride. The triethylamine acts as a base to deprotonate the resulting oxonium ion and to neutralize the HCl generated during the reaction, driving it to completion.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Hex-4-yn-2-yl methanesulfonate.
Spectroscopic Characterization
Structural elucidation and purity assessment of the synthesized product would rely on standard spectroscopic techniques.[15][16][17] The following table outlines the expected spectral data.
| Technique | Expected Features |
| ¹H NMR | δ (ppm): ~5.0-5.2 (m, 1H, -CH -OMs), ~3.0 (s, 3H, -SO₂-CH₃ ), ~2.5 (m, 2H, -C≡C-CH₂ -), ~1.8 (t, 3H, CH₃ -C≡C-), ~1.5 (d, 3H, -CH(CH₃ )-OMs). The chemical shift of the proton at C2 is significantly downfield compared to the precursor alcohol due to the electron-withdrawing effect of the mesylate group. |
| ¹³C NMR | δ (ppm): ~80-85 (alkynyl carbons, C4 & C5), ~75-80 (C2, -C H-OMs), ~40 (-SO₂-C H₃), ~30 (C3, -C≡C-C H₂-), ~20 (C1, -CH(C H₃)-OMs), ~3 (C6, C H₃-C≡C-). |
| IR (Infrared) | ν (cm⁻¹): ~2250 (weak, C≡C stretch for internal alkyne), ~1350 & ~1175 (strong, asymmetric and symmetric S=O stretch of sulfonate), ~950 (strong, S-O stretch). |
| MS (Mass Spec) | ESI+: m/z = 177.05 [M+H]⁺, 199.03 [M+Na]⁺. Fragmentation: Loss of the mesyl group (-SO₂CH₃) or methanesulfonic acid (-HSO₃CH₃) would be characteristic. |
Reactivity and Synthetic Applications
The synthetic utility of Hex-4-yn-2-yl methanesulfonate stems from its ability to act as a versatile bifunctional building block. The two key reactive sites can be addressed either sequentially or, in some cases, concurrently.
A. Nucleophilic Substitution at C2
The mesylate is an outstanding leaving group, facilitating Sₙ2 reactions with a wide variety of soft and hard nucleophiles. This allows for the facile introduction of diverse functionalities at the C2 position while preserving the alkyne.
Examples of Transformations:
-
Azide Introduction: Reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF yields the corresponding homopropargylic azide, a precursor for "click" chemistry and the synthesis of amines and triazoles.[18]
-
Cyanation: Displacement with sodium or potassium cyanide introduces a nitrile group, which can be further hydrolyzed to carboxylic acids or reduced to amines.[5]
-
Alkylation: Carbon nucleophiles, such as organocuprates or stabilized enolates, can be used to form new C-C bonds.
-
Heteroatom Nucleophiles: Amines, thiols, and alcohols (or their conjugate bases) can be used to introduce nitrogen, sulfur, and oxygen-based functionalities, respectively.
B. Transformations of the Alkyne Moiety
The internal alkyne is a hub for chemical diversification, participating in numerous well-established reactions.
Examples of Transformations:
-
Catalytic Hydrogenation: Partial reduction using Lindlar's catalyst would yield the corresponding (Z)-alkene, while dissolving metal reduction (Na/NH₃) would give the (E)-alkene. Complete hydrogenation would produce the saturated alkane.
-
Cycloaddition Reactions: The alkyne can act as a dienophile or dipolarophile in various cycloaddition reactions to construct carbo- and heterocyclic rings.
-
Transition-Metal-Catalyzed Reactions: While less reactive than terminal alkynes, internal alkynes can still participate in reactions like Pauson-Khand reactions or various arylations and cyclizations.[2][6]
-
Hydration: Hydration of the alkyne (e.g., with HgSO₄/H₂SO₄) would yield a ketone.
Diagram of Synthetic Potential
Caption: Key reaction pathways for Hex-4-yn-2-yl methanesulfonate.
Safety and Handling
-
Methanesulfonyl Chloride (MsCl): The primary reagent in the synthesis is corrosive, a lachrymator, and reacts violently with water. It should be handled with extreme care in a fume hood.
-
Alkylating Agent: As a methanesulfonate ester, the title compound is a potential alkylating agent and should be handled with appropriate caution to avoid inhalation, ingestion, and skin contact.
-
General Precautions: Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, are mandatory. Reactions should be conducted in well-ventilated areas.
Conclusion
Hex-4-yn-2-yl methanesulfonate stands as a highly valuable, albeit non-commercial, synthetic intermediate. Its structure provides two distinct and orthogonal points for chemical modification: a readily displaceable mesylate group for nucleophilic substitution and a versatile internal alkyne for addition and cyclization reactions. This dual functionality makes it an ideal building block for constructing complex molecules in fields ranging from pharmaceutical development to materials science. The straightforward synthesis from its corresponding alcohol ensures its accessibility to the broader research community, who can leverage its reactivity to accelerate their discovery programs.
References
- Benchchem. (n.d.). Application Notes: Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups.
- AiFChem. (2025, July 29). Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry.
- Electrochemical One-Step Synthesis of Alkyne Sulfonates and Sulfonamides: Building Blocks for Highly Substituted Alkenes and 1,3-Butadienes. (n.d.). PMC.
- Harnessing Functionalized Alkynes in Annulation Reactions: A Comprehensive Review. (2026, February 3). ResearchGate.
- Marsicano, V. (2021). Functionalised alkynes as starting materials to build up valuable organic scaffolds.
- Alcohol to Mesylate using MsCl, base. (n.d.). Organic Synthesis.
- Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. (2021, June 9). ACS Publications.
- Sulfonylation of alcohol. (n.d.). Google Patents.
- The stereo-divergent functionalization of alkynes: a comprehensive review. (2025, April 17). RSC Publishing.
- PubChem. (n.d.). 4-Hexyn-2-ol.
- ChemicalBook. (n.d.). 4-Hexyn-2-ol | 19780-83-7.
- MilliporeSigma. (n.d.). Hexyl methanesulfonate | 16156-50-6.
- SOMOphilic alkyne vs radical-polar crossover approaches: The full story of the azido-alkynylation of alkenes. (n.d.). PMC.
- Sigma-Aldrich. (n.d.). Hexyl methanesulfonate | 16156-50-6.
- PubChem. (n.d.). Hexyl methanesulfonate.
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.
- NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019, December 11). PMC.
- Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. (2023, November 16). MDPI.
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Methodological & Application
Application Notes and Protocols for the Purification of Hex-4-yn-2-yl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hex-4-yn-2-yl methanesulfonate is a key intermediate in organic synthesis, valued for its dual functionality: a reactive mesylate leaving group and a versatile alkyne moiety. The purity of this reagent is paramount for the success of subsequent reactions, as impurities can lead to unwanted side reactions, reduced yields, and complex purification challenges downstream. This guide provides a detailed overview of robust purification techniques for products derived from the synthesis of Hex-4-yn-2-yl methanesulfonate, grounded in the principles of chemical reactivity and separation science. As a Senior Application Scientist, the following protocols are designed not just as a series of steps, but as a self-validating system, explaining the causality behind each experimental choice to ensure scientific integrity and reproducibility.
The synthesis of Hex-4-yn-2-yl methanesulfonate typically involves the reaction of Hex-4-yn-2-ol with methanesulfonyl chloride in the presence of a tertiary amine base, such as triethylamine[1][2]. This reaction mixture commonly contains the desired product, unreacted starting alcohol, the amine hydrochloride salt, and potential side products arising from elimination reactions. The purification strategies outlined below are designed to systematically remove these impurities.
Understanding the Chemistry: Anticipating Impurities
A successful purification strategy begins with a thorough understanding of the potential impurities in the crude reaction mixture. The primary impurities to consider are:
-
Hex-4-yn-2-ol: The unreacted starting material. Being an alcohol, it is significantly more polar than the desired mesylate product.
-
Triethylamine Hydrochloride: A salt formed from the tertiary amine base and the HCl generated during the reaction. It is highly polar and water-soluble.
-
Elimination Byproducts: The mesylate is a good leaving group, and under certain conditions (e.g., elevated temperatures or excess base), E2 elimination can occur, leading to the formation of diene byproducts.
-
Excess Methanesulfonyl Chloride: A reactive and corrosive impurity that needs to be quenched and removed.
The differing polarities and reactivities of these components form the basis of the following purification protocols.
Purification Workflow Diagram
Figure 1. A generalized workflow for the purification of Hex-4-yn-2-yl methanesulfonate, from the crude reaction mixture to the final, pure product.
Protocol 1: Aqueous Work-up (Liquid-Liquid Extraction)
This initial step is crucial for removing the bulk of polar impurities, particularly the triethylamine hydrochloride salt and any remaining water-soluble reagents. Mesylates are generally stable to aqueous workups for short periods, especially at neutral or slightly acidic pH[3].
Step-by-Step Methodology
-
Quenching the Reaction: After the reaction is deemed complete by TLC analysis, cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted methanesulfonyl chloride and to protonate the excess triethylamine.
-
Dilution: Add ethyl acetate or dichloromethane to the quenched mixture to dissolve the organic components fully.
-
Phase Separation: Transfer the mixture to a separatory funnel. The triethylamine hydrochloride will preferentially partition into the aqueous phase.
-
Washing:
-
Wash the organic layer with a 1M solution of hydrochloric acid (HCl) to ensure all the triethylamine is converted to its salt and removed into the aqueous phase.
-
Follow with a wash using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Finally, wash with brine (saturated aqueous NaCl) to reduce the amount of dissolved water in the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which is now significantly purer.
Protocol 2: Flash Column Chromatography
Flash column chromatography is the primary method for separating the less polar Hex-4-yn-2-yl methanesulfonate from the more polar unreacted Hex-4-yn-2-ol[4][5]. The choice of solvent system is critical for achieving good separation.
Solvent System Selection
A solvent system of ethyl acetate in hexanes is a standard and effective choice for separating compounds of moderate polarity[4].
| Component Polarity | Recommended Starting Solvent System (v/v) | Expected Rf on Silica Gel TLC |
| Hex-4-yn-2-yl methanesulfonate | 10-20% Ethyl Acetate in Hexanes | ~0.4 - 0.6 |
| Hex-4-yn-2-ol | 10-20% Ethyl Acetate in Hexanes | ~0.1 - 0.3 |
Step-by-Step Methodology
-
Column Preparation: Pack a silica gel column with a slurry of silica in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Sample Loading: Dissolve the crude product from the aqueous work-up in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
-
Elution:
-
Begin elution with a low-polarity solvent mixture (e.g., 5% ethyl acetate in hexanes) to elute any non-polar impurities.
-
Gradually increase the polarity of the eluent (gradient elution) to 10-20% ethyl acetate in hexanes. This will allow for the separation of the product from the more polar starting alcohol.
-
Monitor the elution using thin-layer chromatography (TLC).
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Hex-4-yn-2-yl methanesulfonate.
Protocol 3: Recrystallization (Optional High-Purity Polish)
For applications requiring exceptionally high purity, recrystallization can be employed after chromatographic purification. The key is to find a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures[6][7].
Solvent System Selection
A two-solvent system is often effective for recrystallization[8][9]. A good starting point would be a mixture of a non-polar solvent in which the compound is sparingly soluble (e.g., hexanes or pentane) and a slightly more polar solvent in which it is more soluble (e.g., diethyl ether or ethyl acetate).
Step-by-Step Methodology
-
Dissolution: Dissolve the purified mesylate in a minimal amount of a hot, relatively good solvent (e.g., diethyl ether).
-
Inducing Crystallization: Slowly add a hot, poor solvent (e.g., hexanes) dropwise until the solution becomes slightly turbid.
-
Crystal Formation: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
| Technique | Information Provided |
| ¹H and ¹³C NMR Spectroscopy | Confirms the chemical structure and can reveal the presence of impurities. |
| High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the compound. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Can be used to detect volatile impurities. |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups (e.g., sulfonate, alkyne). |
Safety Considerations
-
Methanesulfonyl chloride is corrosive and a lachrymator; handle it in a fume hood with appropriate personal protective equipment (PPE).
-
Sulfonate esters are potential alkylating agents and should be handled with care.
-
Always perform reactions and purifications in a well-ventilated fume hood.
Conclusion
The successful purification of Hex-4-yn-2-yl methanesulfonate is readily achievable through a systematic approach that combines an initial aqueous work-up with flash column chromatography. For applications demanding the highest purity, an additional recrystallization step can be employed. The protocols detailed in this guide provide a robust framework for obtaining this valuable synthetic intermediate in high purity, ensuring the reliability and success of subsequent chemical transformations.
References
-
Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved February 24, 2026, from [Link]
-
Reddit. (2019, November 15). Aqueous workup for mesylates. r/Chempros. Retrieved February 24, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Recrystallization. Retrieved February 24, 2026, from [Link]
-
ChemTalk. (2021, August 5). Lab Procedure: Recrystallization | Chemistry. Retrieved February 24, 2026, from [Link]
-
Reddit. (2019, November 15). Aqueous workup for mesylates. r/Chempros. Retrieved February 24, 2026, from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved February 24, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 24, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved February 24, 2026, from [Link]
-
YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved February 24, 2026, from [Link]
-
ChemTalk. (n.d.). Alcohol Reactions. Retrieved February 24, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved February 24, 2026, from [Link]
-
ResearchGate. (n.d.). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Retrieved February 24, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. Retrieved February 24, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved February 24, 2026, from [Link]
-
Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved February 24, 2026, from [Link]
Sources
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- 5. biotage.com [biotage.com]
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- 9. youtube.com [youtube.com]
Troubleshooting & Optimization
Advanced Synthesis Support Center: Hindered Bases & Elimination Control
Current Status: Operational Support Tier: Level 3 (Methodology & Troubleshooting) Topic: Preventing Elimination & Nucleophilic Side Reactions via Steric Control
Core Logic: The Steric Shield Principle
In organic synthesis, "base" and "nucleophile" are often synonymous properties of the same molecule. This duality is the primary cause of two critical side reactions:
-
Unwanted Elimination (
): When a base abstracts a -proton instead of acting as a nucleophile (or when a scavenger base is too strong). -
Unwanted Nucleophilic Attack (
): When a base attacks an electrophile (e.g., carbonyl or alkyl halide) instead of abstracting a proton.
The Solution: Hindered bases utilize extreme steric bulk to decouple basicity from nucleophilicity. The "Steric Shield" prevents the nitrogen lone pair from accessing electrophilic carbons (
Decision Matrix: Selecting the Right Hindered Base
Figure 1: Decision matrix for selecting hindered bases based on reaction type and substrate sensitivity.
Troubleshooting Modules
Module A: Preventing Elimination ( ) During Substitution ( )
Scenario: You are performing an alkylation (e.g., amine alkylation) or a protection reaction. You observe alkene formation (elimination of the alkyl halide) or quaternary ammonium salts.
Diagnosis: The base used to neutralize the acid byproduct is either too strong (causing
| Standard Base | Risk Factor | The Hindered Solution | Mechanism of Action |
| Triethylamine ( | Moderate. Can act as a nucleophile ( | DIPEA (Hünig's Base) | Isopropyl groups shield the Nitrogen. Prevents quaternization; reduces |
| NaOH / NaOEt | High. Strong bases promote | 2,6-Lutidine | Methyl groups at 2,6-positions block the N-lone pair. Extremely non-nucleophilic. Weaker base (pKa ~6.7) prevents |
Protocol Adjustment:
-
Replace
with DIPEA: Use 1.2 - 1.5 equivalents. -
Solvent Switch: If elimination persists, switch to a polar aprotic solvent (DMF, DMSO) which accelerates
relative to when using weak amine bases [1].
Module B: Preventing Nucleophilic Addition (1,2-Addition)
Scenario: You are attempting to generate an enolate from a ketone/ester, but you isolate alcohols (from base addition to carbonyl) or recover starting material.
Diagnosis: The base acted as a nucleophile attacking the carbonyl carbon.
The Fix: Use Lithium Amides (LDA or LiHMDS).
-
LDA (Lithium Diisopropylamide): The "Gold Standard" for kinetic deprotonation.[1] The isopropyl groups are too bulky to attack the carbonyl carbon, forcing proton abstraction [2].
-
LiHMDS (Lithium Hexamethyldisilazide): Even bulkier than LDA. Use this if LDA causes side reactions.[2] Note: LiHMDS is a weaker base (pKa ~26) than LDA (pKa ~36), making it more selective but requiring strictly anhydrous conditions.
Module C: The "Elimination" Trap in Enolate Alkylation
Scenario: You formed the enolate successfully, added the alkyl halide, but isolated the alkene (elimination of the alkyl halide) instead of the alkylated product.
Root Cause:
-
Excess Base: Residual LDA/LiHMDS acted as a base on the alkyl halide.
-
Basic Enolate: The enolate itself is a strong base and caused
.
Troubleshooting Protocol:
-
Titrate your Organolithium: Never assume commercial
-BuLi concentration. Excess -BuLi (used to make LDA) will destroy your alkyl halide. -
Stoichiometry Control: Use a slight deficit of base (0.95 - 0.98 equiv) relative to the ketone to ensure no free base remains before adding the electrophile.
-
Switch to LiHMDS: Being less basic than LDA, LiHMDS reduces the rate of
elimination on the alkyl halide electrophile [3].
Experimental Protocols
Protocol 1: Preparation of Fresh LDA (0.5 M)
Commercial LDA degrades over time. Fresh preparation is critical for reproducibility.
-
Setup: Flame-dry a 50 mL round-bottom flask under Argon. Add a stir bar.
-
Charge: Add Diisopropylamine (DIPA) (1.1 equiv, distilled from
) and anhydrous THF . -
Cool: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Lithiate: Add
-Butyllithium (1.0 equiv, 1.6 M or 2.5 M in hexanes) dropwise over 10 minutes.-
Note: The solution should remain colorless or pale yellow.
-
-
Warm: Allow to warm to 0°C for 15 minutes to ensure complete deprotonation of the amine.
-
Use: Cool back to -78°C immediately before adding your substrate.
Protocol 2: Kinetic Enolate Generation (General)
Prevents thermodynamic equilibration and side reactions.
-
Generation: Prepare LDA (1.05 equiv) in THF at -78°C as above.
-
Addition: Add the ketone (1.0 equiv) dropwise as a solution in THF over 15-20 minutes.
-
Critical: Run down the side of the flask to precool the solution.
-
-
Deprotonation: Stir at -78°C for 30-45 minutes .
-
Do not warm up. Warming promotes equilibration to the thermodynamic enolate.
-
-
Reaction: Add the electrophile (e.g., Alkyl Halide) rapidly.
-
Quench: Once complete (TLC check), quench with saturated
while still cold, then warm to room temp.
Reference Data: Base Properties
| Base | Structure | pKa (DMSO) [4] | pKa (THF) [5] | Primary Use | Elimination Risk |
| DIPEA | 8.5 | ~10 | Scavenger, Alkylation | Very Low | |
| 2,6-Lutidine | 6.7 | ~7 | Mild Scavenger | Negligible | |
| 29 | >30 | Strong Elimination ( | High (Hoffman) | ||
| LiHMDS | 26 | 26 | Selective Enolization | Low | |
| LDA | 36 | 36 | Kinetic Enolization | Moderate (if excess) | |
| DBU | Bicyclic | 13.9 | ~12 | Dehydrohalogenation | High (Promotes |
Note on Solvents: pKa values are solvent-dependent. In DMSO, charge is stabilized better than in THF. However, kinetic enolizations are almost exclusively performed in THF to utilize the coordination of Lithium.
References
-
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]
-
Evans, D. A. (2005). Evans pKa Table. Harvard University. [Link]
-
Collum, D. B. (1991). Solution Structures of Lithium Amides and Enolates. Accounts of Chemical Research, 25(10), 448–454. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for E2/SN2 mechanisms).
-
Ripin, D. H., & Evans, D. A. (2005). pKa's of Nitrogen Acids. [Link]
Sources
aqueous workup procedures for mesylate reactions.
Technical Support Hub: Aqueous Workup Procedures for Mesylate Reactions
Status: Active Operator: Senior Application Scientist Context: Chemical Synthesis & Process Development
Introduction: The Mesylate Challenge
Welcome to the technical support hub for methanesulfonate (mesylate) synthesis. You are likely here because you are converting an alcohol to a mesylate using methanesulfonyl chloride (MsCl) or methanesulfonic anhydride (Ms₂O).
Critical Safety Warning: MsCl is a lachrymator and highly toxic.[1] Furthermore, alkyl mesylates are potent alkylating agents and are classified as potential Genotoxic Impurities (GTIs) by regulatory bodies (FDA/EMA). Their handling requires strict containment and validated destruction of residuals.[2]
This guide prioritizes purity (removal of base/salts), stability (preventing hydrolysis), and safety (GTI control).
Module 1: The Standard Protocol (The "Happy Path")
User Query: What is the standard aqueous workup for a reaction using MsCl and Triethylamine (TEA) in Dichloromethane (DCM)?
Technical Response: For robust substrates, the goal is to remove the amine hydrochloride salt and excess methanesulfonic acid (MSA) generated during the reaction.
Protocol:
-
Quench: Cool the reaction mixture to 0°C. Slowly add water (or saturated NH₄Cl) to quench excess MsCl. Note: This is exothermic.
-
Phase Separation: Dilute with DCM. Agitate and separate the organic layer.
-
Acid Wash (Base Removal): Wash the organic layer with dilute HCl (1M) or 10% Citric Acid.
-
Why? This protonates residual TEA/Pyridine, forcing them into the aqueous layer.
-
-
Neutralization: Wash with Saturated Sodium Bicarbonate (NaHCO₃).
-
Why? Neutralizes any residual acid. Caution: CO₂ evolution will occur; vent frequently.
-
-
Drying: Wash with Brine (saturated NaCl), dry over Na₂SO₄ or MgSO₄, filter, and concentrate.
Workflow Visualization
Figure 1: Standard extractive workup for non-sensitive mesylates.
Module 2: Removing Pyridine (The "Stubborn Base")
User Query: I used Pyridine as my solvent/base. It is dragging into my product despite acid washes. How do I remove it?
Technical Response: Pyridine is miscible with organic solvents and difficult to remove solely by protonation if the product is acid-sensitive. The most reliable method utilizes Copper(II) Sulfate (CuSO₄) .
The Copper Complexation Method:
Copper ions form a water-soluble coordination complex with pyridine:
Protocol:
-
Prepare a saturated aqueous solution of CuSO₄ .
-
Wash your organic phase (DCM or EtOAc) with this solution.[3]
-
Observation: The aqueous layer will turn from light blue to deep purple/royal blue .
-
Repeat the wash until the aqueous layer remains light blue (indicating no more pyridine is being extracted).
Decision Tree: Choosing Your Wash
Figure 2: Selection logic for pyridine removal.
Module 3: Impurity Management & Safety (GTI Control)
User Query: How do I ensure all MsCl is destroyed? I am concerned about Genotoxic Impurities (GTIs).
Technical Response: Regulatory agencies (EMA/FDA) strictly control alkyl mesylates. Relying solely on a water quench during workup is often insufficient to prove "purge" of MsCl, as the hydrolysis can be slow in biphasic systems.
Advanced Quenching Strategy: For pharmaceutical applications, you must chemically quench the MsCl before adding water.
| Quenching Agent | Mechanism | Pros | Cons |
| Water (Standard) | Hydrolysis to MSA | Simple, cheap. | Slow in biphasic systems; exothermic. |
| Amine (Morpholine) | Forms Urea/Sulfonamide | Rapid, quantitative scavenging. | Introduces a new impurity (scavenger adduct) to remove. |
| Alcohol (Methanol) | Forms Methyl Mesylate | DANGEROUS. Creates a GTI. | DO NOT USE unless intended. |
| Dilute NaOH | Rapid Hydrolysis | Fast destruction of MsCl. | Can hydrolyze your product (mesylate ester). |
Recommendation: If your product is stable to base, quench with a mixture of DMAP/Water or mild hydroxide to accelerate MsCl destruction. If strict GTI control is required, validate the purge using GC-MS.
Module 4: Troubleshooting & FAQs
Q1: My mesylate is degrading/disappearing during workup. Why?
-
Cause: Mesylates are excellent leaving groups.[4] They are susceptible to hydrolysis (nucleophilic attack by water), especially if the aqueous layer is basic or hot.
-
Solution:
-
Keep it Cold: Perform all washes with ice-cold solutions.
-
Avoid Strong Base: Do not use 1M NaOH. Use dilute NaHCO₃ or simply water.
-
Skip Aqueous Workup: If the product is very unstable, dilute with dry ether/heptane to precipitate the amine salts, filter them off, and concentrate the filtrate.
-
Q2: I have a terrible emulsion.
-
Cause: Mesylation reactions often produce fine precipitates of amine salts that stabilize emulsions.
-
Solution:
-
Filtration: Filter the biphasic mixture through a pad of Celite before separation.
-
Brine: Add solid NaCl to saturate the aqueous phase.
-
Time: Allow it to sit; mesylates are denser than water (if in DCM), but emulsions can invert this.
-
Q3: Can I store the mesylate?
-
Advice: Mesylates are generally considered intermediates. Isolate and use them immediately in the next step (telescoping) if possible. If storage is necessary, store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis by atmospheric moisture.
References
- Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis; Springer: New York, 2007.
-
European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities; CPMP/SWP/5199/02; London, 2006.
-
Teasdale, A.; Elder, D. Analytical Control Strategies for Mutagenic Impurities: Current Industry Practice.Org.[3][5][6] Process Res. Dev.2010 , 14, 946–959.[7] (Discussion on MsCl quenching and GTI control).
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals; Butterworth-Heinemann: Oxford, 2013. (Source for Pyridine removal via CuSO4).[3][5][8][9]
-
Organic Syntheses. Methanesulfonyl Chloride. Org.[3][5][6] Synth.1933 , 13, 66.
Sources
- 1. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.rochester.edu [chem.rochester.edu]
impact of solvent polarity on the reactivity of Hex-4-yn-2-yl methanesulfonate.
This guide is intended for researchers, scientists, and drug development professionals investigating the reactivity of Hex-4-yn-2-yl methanesulfonate. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) concerning the impact of solvent polarity on the solvolysis of this substrate. Our goal is to equip you with the necessary knowledge to anticipate reaction outcomes, troubleshoot unexpected results, and optimize your experimental design.
Introduction: The Intricacies of a Secondary Alkynyl Mesylate
Hex-4-yn-2-yl methanesulfonate is a secondary alkynyl mesylate, a substrate class known for its complex reactivity influenced by a delicate balance of competing reaction pathways. The presence of the alkyne moiety in proximity to the reactive center introduces the possibility of neighboring group participation (NGP), which can significantly alter the reaction rate and product distribution compared to a simple secondary alkyl mesylate.[1][2] The choice of solvent is paramount in dictating whether the reaction proceeds via a direct nucleophilic substitution (SN1 or SN2) or an NGP-assisted pathway.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for the solvolysis of Hex-4-yn-2-yl methanesulfonate?
A1: The solvolysis of Hex-4-yn-2-yl methanesulfonate can proceed through three main pathways, the outcome of which is highly dependent on the solvent system:
-
SN2 Pathway: A one-step mechanism where the solvent molecule acts as a nucleophile, attacking the carbon bearing the mesylate leaving group, leading to inversion of stereochemistry. This pathway is generally favored by polar aprotic solvents.[3][4]
-
SN1 Pathway: A two-step mechanism involving the formation of a secondary carbocation intermediate, which is then attacked by the solvent. This pathway leads to a racemic mixture of products and is favored by polar protic solvents that can stabilize the carbocation.[5][6][7][8]
-
Neighboring Group Participation (NGP) by the Alkyne Group: The π-electrons of the carbon-carbon triple bond can act as an internal nucleophile, displacing the mesylate group to form a bridged, stabilized cation intermediate (a cyclopropenyl-like cation). Subsequent attack by the solvent on this intermediate leads to the final product, often with retention of stereochemistry. This pathway can be significantly faster than the corresponding SN1 or SN2 reactions.[1][2]
Q2: How does solvent polarity specifically influence these pathways?
A2: Solvent polarity plays a critical role in stabilizing or destabilizing the transition states and intermediates of each pathway:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are excellent at solvating both cations and anions. They strongly favor the SN1 pathway by stabilizing the carbocation intermediate and the departing mesylate anion.[3][7][9] They can also promote the NGP pathway by stabilizing the charged, bridged intermediate.[10] However, they can hinder the SN2 pathway by forming a solvent cage around the nucleophile (the solvent itself in solvolysis).[3]
-
Polar Aprotic Solvents (e.g., acetone, DMF, DMSO): These solvents possess significant dipole moments but lack acidic protons. They are effective at solvating cations but less so for anions.[11] This property makes them ideal for promoting SN2 reactions by leaving the nucleophile more "naked" and reactive.[3][4] They are less effective at stabilizing the carbocation intermediates of the SN1 pathway. Their role in NGP is more nuanced; while they can solvate the cationic intermediate, the lack of hydrogen bonding may make them less effective at stabilizing the transition state leading to it compared to protic solvents.
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally poor choices for solvolysis reactions of this type due to their inability to stabilize charged intermediates or transition states. Reaction rates in these solvents are typically very slow.
Q3: What products should I expect from the solvolysis of Hex-4-yn-2-yl methanesulfonate?
A3: Depending on the dominant reaction pathway, you can expect a variety of products:
-
Direct Substitution Products: These will be the corresponding alcohol or ether, depending on the solvent (e.g., Hex-4-yn-2-ol in water, 2-methoxyhex-4-yne in methanol). The stereochemical outcome (inversion or racemization) will depend on the mechanism (SN2 or SN1).
-
Rearranged Products (from NGP): Neighboring group participation by the alkyne can lead to the formation of allenyl derivatives.[12][13] The attack of the solvent on the bridged intermediate can occur at different positions, leading to a mixture of isomeric allenes.
Troubleshooting Guide
This section addresses common issues encountered during the solvolysis of Hex-4-yn-2-yl methanesulfonate.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Reaction is extremely slow or does not proceed to completion. | 1. Inappropriate solvent choice: The solvent may not be polar enough to facilitate the departure of the mesylate leaving group. 2. Low temperature: The activation energy for the reaction is not being overcome. | 1. Switch to a more polar solvent. If using a polar aprotic solvent, consider a polar protic solvent to promote ionization (SN1 or NGP). Refer to the Solvent Polarity Effects table below. 2. Increase the reaction temperature. Monitor for the formation of side products, as higher temperatures can favor elimination reactions. |
| A complex mixture of products is obtained, including unexpected isomers. | 1. Multiple competing reaction pathways: The chosen solvent may be promoting a mix of SN1, SN2, and NGP pathways. 2. Rearrangement of intermediates: The secondary carbocation in an SN1 pathway could be rearranging. NGP can also lead to multiple products. | 1. To favor a single pathway, carefully select your solvent. For SN2, use a polar aprotic solvent. For SN1/NGP, use a polar protic solvent. Lowering the temperature may favor the kinetically controlled product. 2. Characterize all products thoroughly. Techniques like NMR and GC-MS will be crucial. Understanding the product distribution will provide insight into the dominant mechanistic pathways. |
| Formation of an elimination product (an enyne) is observed. | 1. The solvent is acting as a base. This is more likely with more sterically hindered bases or at higher temperatures. 2. The substrate is sterically hindered, disfavoring substitution. | 1. Use a less basic solvent if possible. If the solvent is also the nucleophile, this can be challenging. Lowering the reaction temperature can often disfavor elimination relative to substitution. |
| The stereochemical outcome is not as expected (e.g., retention instead of inversion). | Neighboring group participation is occurring. NGP proceeds through a double inversion mechanism, resulting in overall retention of stereochemistry.[2][14][15] | This is a strong indicator of the NGP pathway. To confirm, you can try to run the reaction in a solvent that disfavors NGP (e.g., a less polar, more nucleophilic solvent that would favor a direct SN2 attack). |
Experimental Protocols
Protocol 1: General Procedure for Solvolysis in a Polar Protic Solvent (e.g., Methanol)
-
Dissolve Hex-4-yn-2-yl methanesulfonate (1.0 eq) in anhydrous methanol (0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Heat the reaction mixture to a predetermined temperature (e.g., 50 °C) and monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., diethyl ether).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Solvolysis in a Polar Aprotic Solvent (e.g., Acetone with a Nucleophile)
Note: In a typical solvolysis, the solvent is the nucleophile. For a reaction in a polar aprotic solvent to proceed at a reasonable rate, an external nucleophile is often added.
-
Dissolve Hex-4-yn-2-yl methanesulfonate (1.0 eq) and a suitable nucleophile (e.g., sodium azide, 1.2 eq) in anhydrous acetone (0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off any precipitated salts.
-
Remove the acetone under reduced pressure.
-
Work up the reaction mixture as described in Protocol 1.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Influence of Solvent Polarity on Reaction Pathways of Hex-4-yn-2-yl Methanesulfonate
| Solvent Type | Examples | Dielectric Constant (ε) | Predominant Pathway(s) | Expected Outcome |
| Polar Protic | Water, Methanol, Ethanol, Acetic Acid | High (> 20) | SN1, NGP | Racemization or retention of stereochemistry. Potential for rearranged allenic products. Rate enhancement due to stabilization of charged intermediates.[3][7][9] |
| Polar Aprotic | Acetone, DMF, DMSO, Acetonitrile | Moderate to High (> 20) | SN2 | Inversion of stereochemistry. Generally slower than in polar protic solvents for this secondary substrate unless a strong external nucleophile is present.[3][4][11] |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low (< 5) | Very slow reaction | Little to no reaction under typical solvolysis conditions. |
Visualizations
Caption: Competing reaction pathways for the solvolysis of Hex-4-yn-2-yl methanesulfonate.
Caption: A troubleshooting workflow for unexpected experimental outcomes.
References
Sources
- 1. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 2. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. glasp.co [glasp.co]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. scilit.com [scilit.com]
- 13. researchgate.net [researchgate.net]
- 14. dalalinstitute.com [dalalinstitute.com]
- 15. spcmc.ac.in [spcmc.ac.in]
Technical Support Center: Managing the Thermal Stability of Hex-4-yn-2-yl Methanesulfonate
Welcome to the technical support center for Hex-4-yn-2-yl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on managing the thermal stability of this compound during experimental procedures. As a secondary propargylic methanesulfonate, this reagent requires careful handling to ensure both reaction success and laboratory safety.
Introduction: The Dual Nature of Hex-4-yn-2-yl Methanesulfonate
Hex-4-yn-2-yl methanesulfonate is a valuable synthetic intermediate, combining the reactivity of a secondary sulfonate ester with the functionality of an internal alkyne. The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions.[1] However, the propargylic nature of the molecule, with the triple bond in proximity to the electrophilic carbon, introduces unique stability challenges. Secondary sulfonate esters are inherently less stable than their primary counterparts and can be sensitive to acidic and basic conditions, as well as nucleophilic attack.[2][3] The presence of the alkyne moiety can lead to specific decomposition pathways and potential thermal runaway if not properly managed. This guide provides a comprehensive overview of these challenges and practical solutions for safe and effective use.
Troubleshooting Guide: A-to-Z Problem Solving
This section addresses specific issues that may arise during the use of Hex-4-yn-2-yl methanesulfonate in a question-and-answer format.
Q1: My reaction is turning dark brown or black upon heating, and I'm observing a significant drop in yield. What's happening?
A1: This is a classic sign of thermal decomposition. Hex-4-yn-2-yl methanesulfonate, being a secondary propargylic ester, is susceptible to degradation at elevated temperatures. The coloration suggests the formation of polymeric or tar-like byproducts.
-
Probable Cause: The reaction temperature is too high, exceeding the decomposition onset of the sulfonate ester. Thermal decomposition of similar propargylic systems has been studied and is known to occur at elevated temperatures.[4][5]
-
Recommended Action:
-
Lower the Reaction Temperature: If the reaction kinetics allow, reduce the temperature and monitor for a longer duration.
-
Conduct Thermal Hazard Analysis: For scale-up applications, it is highly recommended to perform a Differential Scanning Calorimetry (DSC) analysis on the reaction mixture to determine the onset temperature of any exothermic decomposition events.[6][7]
-
Use a Milder Base/Nucleophile: If applicable, a less aggressive reagent might allow the reaction to proceed at a lower temperature.
-
Q2: My TLC analysis shows multiple unexpected spots, some of which are close to the baseline, even at early reaction times. What are these byproducts?
A2: The appearance of multiple, often polar, byproducts suggests decomposition or side reactions.
-
Probable Causes:
-
Hydrolysis: If there is residual moisture in your solvents or reagents, the methanesulfonate can hydrolyze back to the corresponding alcohol.
-
Elimination: Depending on the base and solvent system, elimination to form an enyne or other unsaturated species may be a competing pathway.
-
Rearrangement: Propargylic systems can undergo rearrangement to allenic species under certain conditions.[8]
-
-
Recommended Actions:
-
Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents before use.
-
Optimize Base and Solvent: Consider a non-nucleophilic, sterically hindered base to minimize elimination. The choice of solvent can also influence reaction pathways.
-
Reaction Monitoring: Use TLC to monitor the reaction progress closely. A well-chosen solvent system can help differentiate between the starting material, product, and byproducts.[9][10] A co-spot of the starting material alongside the reaction mixture is crucial for accurate interpretation.[10]
-
Q3: I'm struggling to purify my product. The compound seems to be degrading on the silica gel column. How can I improve the purification process?
A3: The acidic nature of standard silica gel can promote the decomposition of sensitive compounds like secondary sulfonate esters.[2]
-
Probable Cause: Acid-catalyzed decomposition on the stationary phase.
-
Recommended Actions:
-
Neutralize Silica Gel: Deactivate the silica gel by treating it with a solution of triethylamine (typically 1-2%) in the eluent, followed by flushing with the pure eluent before loading your sample.
-
Alternative Chromatography: Consider using a less acidic stationary phase, such as alumina (neutral or basic) or reverse-phase silica gel.
-
Non-Chromatographic Purification: If possible, purification by crystallization or recrystallization is often a gentler method for thermally labile solids.[11][12][13][14][15] This involves dissolving the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature and allowing it to cool slowly.[12][15]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for Hex-4-yn-2-yl methanesulfonate?
A1: To ensure its stability, Hex-4-yn-2-yl methanesulfonate should be stored in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon) to prevent hydrolysis.[16] Long-term storage at refrigerated temperatures (2-8 °C) is recommended.
Q2: How can I monitor the stability of the compound during a reaction?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction.[9][10] The disappearance of the starting material and the appearance of the product spot can be tracked. The formation of new, often more polar, spots can indicate decomposition. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed, though care must be taken to use methods that do not induce thermal degradation during analysis.[17][18][19] NMR spectroscopy can also be used to check for the presence of degradation products in the crude reaction mixture.
Q3: What are the key safety precautions when working with this compound?
A3: Due to its potential for thermal instability, it is crucial to:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Work in a well-ventilated fume hood.
-
Avoid heating the compound to high temperatures, especially in a closed system.
-
When scaling up reactions, a thorough thermal hazard assessment is essential to understand the potential for runaway reactions.
Q4: Can I use this compound in reactions that require heating?
A4: Yes, but with caution. It is critical to first determine the thermal stability of the compound and the reaction mixture. A small-scale test reaction should be performed to identify a safe operating temperature. For any reactions requiring prolonged heating, consider using a lower temperature for a longer duration.
Experimental Protocols
Protocol 1: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)
This protocol provides a general guideline for assessing the thermal stability of Hex-4-yn-2-yl methanesulfonate or its reaction mixtures.
-
Sample Preparation: Accurately weigh 1-5 mg of the sample into a suitable DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).[20]
-
-
Thermal Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., 0 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature that is well above the expected reaction or decomposition temperature.[20]
-
-
Data Analysis: Analyze the resulting DSC curve for endothermic (melting) and exothermic (decomposition) events.[6][21] The onset temperature of a significant exotherm indicates the beginning of thermal decomposition.
| Parameter | Description |
| Onset Temperature (Tonset) | The temperature at which decomposition begins. |
| Peak Temperature (Tpeak) | The temperature at which the rate of decomposition is at its maximum. |
| Enthalpy of Decomposition (ΔHd) | The total heat released during decomposition. A large ΔHd indicates a highly energetic event. |
Protocol 2: Quenching of Reactions Involving Hex-4-yn-2-yl Methanesulfonate
Proper quenching is essential to stop the reaction and neutralize any reactive species.
-
Cooling: At the end of the reaction (as determined by TLC or other monitoring methods), cool the reaction mixture to 0 °C in an ice-water bath.
-
Slow Addition of Quenching Agent: Slowly add a suitable quenching agent. For many reactions, this can be a saturated aqueous solution of ammonium chloride (NH₄Cl). The addition should be dropwise to control any potential exotherm.
-
Temperature Monitoring: Monitor the internal temperature of the reaction mixture during the quench. If a significant temperature increase is observed, slow down the rate of addition.
-
Workup: Once the quench is complete, proceed with the standard aqueous workup (e.g., extraction with an organic solvent, washing with brine, and drying over an anhydrous salt like Na₂SO₄ or MgSO₄).
Visualizations
Decomposition Pathway Decision Tree
Caption: Decision tree for troubleshooting byproduct formation.
Workflow for Safe Handling and Reaction
Caption: Recommended workflow for safe experimentation.
References
-
Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 75(13), 4632–4635. [Link]
-
Sharath, N., Reddy, K. P. J., & Arunan, E. (2014). Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. The Journal of Physical Chemistry A, 118(33), 6464–6475. [Link]
-
University of Rochester Department of Chemistry. (2026). How To: Monitor by TLC. [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
-
University of Rochester Department of Chemistry. (2026). How To: Purify by Crystallization. [Link]
-
UCT Science. (n.d.). SOP: CRYSTALLIZATION. [Link]
-
3.3. CRYSTALLIZATION. (n.d.). [Link]
-
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Mettler Toledo. (2000). Interpreting DSC curves Part 1: Dynamic measurements. [Link]
-
TA Instruments. (n.d.). interpreting unexpected events and transitions in DSC results, TA-039. [Link]
-
ATA Scientific. (n.d.). CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. [Link]
-
Shimadzu. (n.d.). Application News AD-0091. [Link]
-
Periodic Chemistry. (2019, February 25). Sulfonate Esters. [Link]
-
Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. (2022). PMC. [Link]
-
IOSR Journal. (2012, November 15). GC Quantification of Residual hexylmethane sulfonate in Dabigatran etexilate mesylate. [Link]
-
PubMed. (2022, March 17). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. [Link]
Sources
- 1. periodicchemistry.com [periodicchemistry.com]
- 2. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. How To [chem.rochester.edu]
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catalyst poisoning issues in cross-coupling with sulfur-containing compounds
Ticket ID: #S-Pd-404 | Topic: Overcoming Deactivation in Cross-Coupling Status: Open | Assigned Specialist: Senior Application Scientist
Diagnostic: Is Sulfur Your Culprit?
Before altering your entire workflow, confirm that sulfur coordination is the root cause of your yield loss. Use this logic flow to diagnose the issue.
Figure 1: Diagnostic decision tree for identifying sulfur-mediated catalyst deactivation.
Knowledge Base: The Mechanism of Poisoning[1][2]
Why does Sulfur kill Palladium?
Sulfur is a "soft" donor atom that forms thermodynamically strong bonds with "soft" metals like Palladium (Pd). In a standard catalytic cycle (e.g., Suzuki-Miyaura), the Pd center must be labile enough to undergo oxidative addition, transmetallation, and reductive elimination.
The Deactivation Modes:
-
Competitive Binding (The "Spectator" Effect): Sulfur moieties (even if distal from the reaction site) coordinate to the open coordination sites on Pd(0) or Pd(II), displacing the phosphine ligands. This creates a "dead" complex that cannot accommodate the aryl halide.
-
Inhibition of Reduction: If you use a Pd(II) source (like Pd(OAc)₂), sulfur can stabilize the Pd(II) state, preventing the reduction to the active Pd(0) species required to start the cycle.
-
Formation of Palladacycles: Thioethers can direct C-H activation to form stable 5- or 6-membered palladacycles which are too stable to turn over.
Visualizing the Competition
The diagram below illustrates how a bulky ligand (L) protects the metal center, whereas a small ligand allows sulfur (S) to poison the catalyst.
Figure 2: Kinetic competition between ligand protection and sulfur poisoning.
Troubleshooting & Solutions
Strategy A: The "Wall of Sterics" (Ligand Selection)
The most effective solution is to use ligands that are sterically bulky enough to physically prevent the sulfur atom from approaching the Pd center, while still allowing the flat aryl halide to enter.
Recommendation: Switch from simple phosphines (PPh₃, dppf) to Buchwald Dialkylbiaryl Phosphines or NHCs .
| Ligand Class | Specific Recommendation | Why it works | Sulfur Tolerance |
| Standard | PPh₃, dppf | DO NOT USE. P-Pd bond is weaker than S-Pd bond. | Low |
| Buchwald | SPhos , XPhos , RuPhos | The lower aryl ring creates a "roof" over the Pd, blocking S coordination. | High |
| NHC | IPr , SIPr | Strong sigma-donation makes the Pd center electron-rich (resisting S-poisoning) and sterics block access. | Very High |
Strategy B: The Precatalyst Switch (Pd-PEPPSI)
Do not generate your catalyst in situ (e.g., Pd(OAc)₂ + Ligand) when sulfur is present. The sulfur will intercept the Pd(II) before the ligand can bind.
The Fix: Use Pd-PEPPSI precatalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation).[1][2]
-
Why: These are pre-formed Pd(II)-NHC complexes. The NHC is already tightly bound. The "throw-away" pyridine ligand stabilizes the complex but is easily displaced by the substrate, even in the presence of sulfur.
-
Top Pick: Pd-PEPPSI-IPent or Pd-PEPPSI-IPr.[2]
Strategy C: Additives (The "Decoy" Method)
If the sulfur moiety is a free thiol (-SH), it is a nucleophile that will destroy the catalyst.
-
Masking: Alkylate the thiol to a thioether (e.g., -SMe) or protect as a thioester before coupling.
-
Scavenging (Copper): For specific cases (like Liebeskind-Srogl or if S is a bystander), adding CuTC (Copper(I)-thiophene-2-carboxylate) can sometimes sequester the sulfur, though this is less common in standard Suzuki couplings than simply switching ligands.
Validated Experimental Protocol
Protocol: Sulfur-Tolerant Suzuki-Miyaura Coupling Target: Coupling a thiophene-bromide or thioether-containing aryl halide.
Materials
-
Catalyst: Pd-PEPPSI-IPr (1.0 - 2.0 mol%) OR XPhos Pd G2 (1.0 - 2.0 mol%).
-
Base: K₂CO₃ (mild) or KOtBu (strong, if substrate allows).
-
Solvent: Dioxane or Toluene (degassed).
-
Temperature: 60°C - 80°C.
Step-by-Step Procedure
-
Degassing (Critical): Sparge the solvent with Argon/Nitrogen for 15 minutes. Oxygen + Sulfur + Pd = Rapid decomposition.
-
Charge Solids: Add Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), Base (2.0 equiv), and Precatalyst (e.g., Pd-PEPPSI-IPr, 2 mol%) to the reaction vial.
-
Note: Do not mix Pd(OAc)₂ and ligand separately. Use the G2/G3 or PEPPSI precatalyst.
-
-
Charge Solvent: Add the degassed solvent via syringe.
-
Activation: Heat to 80°C.
-
Observation: The reaction should turn from yellow/orange to dark amber. If it turns black and precipitates immediately, the sulfur load is too high; increase catalyst loading to 5 mol%.
-
-
Workup: Upon completion, add Thiol-Scavenging Resin (e.g., SiliaMetS® Thiol) during filtration to remove leached Pd, as S-compounds tend to drag Pd into the organic phase.
Frequently Asked Questions (FAQ)
Q: Can I use Pd/C for these reactions? A: Generally, no. Heterogeneous Pd/C is easily poisoned by sulfur, which coats the surface active sites. Unless you are using specific "sulfur-tolerant" hydrogenation catalysts (like sulfided Pt), homogeneous catalysis with bulky ligands is preferred for cross-coupling.
Q: My reaction stalls at 50% conversion. Should I add more catalyst? A: Yes, but do not add "fresh" catalyst to the hot mixture. Cool the reaction, add a fresh aliquot of the precatalyst (not simple Pd salt), and reheat. The stalling indicates the initial catalyst charge has been fully sequestered by the sulfur species (irreversible poisoning).
Q: Why is Pd(OAc)₂ + PPh₃ failing? A: In the presence of sulfur, PPh₃ cannot compete. The sulfur binds Pd(OAc)₂, preventing the reduction to Pd(0). You never actually generate the active catalyst. Switch to XPhos Pd G2 or Pd-PEPPSI-IPr .
References
-
Organ, M. G. , et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Catalyst for Cross-Coupling Reactions.Chemistry – A European Journal .
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.Journal of the American Chemical Society .
-
Glorius, F. (2010). N-Heterocyclic Carbenes in Transition Metal Catalysis.Topics in Organometallic Chemistry .
-
Fernández-Rodríguez, M. A. , et al. (2000). Sulfur-containing palladacycles: efficient phosphine-free catalyst precursors for the Suzuki cross-coupling reaction.[3]Organic Letters .
Sources
- 1. Air-stable, convenient to handle Pd based PEPPSI (pyridine enhanced precatalyst preparation, stabilization and initiation) themed precatalysts of N/O-functionalized N-heterocyclic carbenes and its utility in Suzuki–Miyaura cross-coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. PEPPSI - Wikipedia [en.wikipedia.org]
- 3. Sulfur-containing palladacycles: efficient phosphine-free catalyst precursors for the Suzuki cross-coupling reaction at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Regioselectivity of Reactions at the Alkyne
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the regioselectivity of chemical reactions involving alkynes. Poor regioselectivity is a common hurdle that can lead to product mixtures, reduced yields, and complex purification processes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Introduction: The Challenge of Regioselectivity in Alkyne Reactions
Alkynes are versatile building blocks in organic synthesis due to the high energy of their triple bonds and the presence of two orthogonal π-bonds.[1] However, the functionalization of unsymmetrical alkynes often presents a significant challenge in controlling which of the two sp-hybridized carbons participates in bond formation, an issue known as regioselectivity. Achieving high regioselectivity is paramount for the efficient synthesis of complex molecules. This guide will explore various strategies to influence and control the outcome of these reactions.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in alkyne additions?
The regioselectivity of additions to unsymmetrical alkynes is primarily governed by a combination of electronic and steric factors.
-
Electronic Effects: The distribution of electron density in the alkyne bond, influenced by the electronic nature of the substituents, plays a crucial role. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can polarize the alkyne, making one carbon atom more nucleophilic or electrophilic than the other.[2] For instance, in Markovnikov additions, the electrophile adds to the carbon with more hydrogen atoms (the less substituted carbon), which is a consequence of forming a more stable carbocation intermediate at the more substituted position.[3][4]
-
Steric Effects: The size of the substituents on the alkyne and the attacking reagent can significantly influence the regiochemical outcome. Bulky groups can hinder the approach of a reagent to the adjacent carbon atom, directing the addition to the less sterically encumbered position.[5][6] This principle is often exploited in anti-Markovnikov additions.[3][5]
Q2: How does the choice of catalyst influence regioselectivity?
The catalyst is a powerful tool for controlling regioselectivity. Different metal catalysts and their associated ligands can steer a reaction towards a specific regioisomer through various mechanisms:
-
Ligand Effects: The steric and electronic properties of ligands coordinated to a metal center can create a specific environment around the active site, dictating how the alkyne binds and reacts.[7][8] For example, bulky N-heterocyclic carbene (NHC) ligands in nickel-catalyzed reactions have been shown to reverse the regioselectivity of alkyne-aldehyde couplings by creating steric repulsion with the alkyne substituents.[7][8]
-
Catalyst-Substrate Interactions: The catalyst can interact with functional groups on the alkyne substrate, leading to a preferred orientation for the addition. This is a key principle behind the use of directing groups.
-
Divergent Catalysis: In some cases, different catalysts can lead to opposite regioisomers from the same starting materials. For example, rhodium(III) and cobalt(III) catalysts have been shown to exhibit divergent regioselectivity in the C-H activation and coupling of indoles with 1,6-enynes, which was primarily attributed to the steric sensitivity of the catalyst.[9][10]
Q3: What is a "directing group" and how can it be used to control regioselectivity?
A directing group is a functional group within the alkyne-containing molecule that coordinates to the catalyst, positioning it to facilitate the reaction at a specific site.[11] This strategy is highly effective for achieving high levels of regioselectivity that might be unattainable otherwise.[12]
-
Mechanism of Action: The directing group essentially tethers the catalyst in close proximity to one of the alkyne carbons, overriding the inherent electronic and steric biases of the substrate.[13]
-
Types of Directing Groups: A wide variety of functional groups can act as directing groups, including amides, pyridyls, and even hydroxyl groups.[11][13] For instance, a dimethylvinylsilyl (DMVS) group has been successfully employed as a directing group in the Pt(0)-catalyzed hydrosilylation of unsymmetrical alkynes, affording a single regioisomer.[14]
Q4: Can reaction conditions like temperature and solvent affect regioselectivity?
Yes, reaction conditions can have a significant impact on the regioselectivity of alkyne reactions.
-
Temperature: Temperature can influence the balance between kinetically and thermodynamically controlled products. Lowering the reaction temperature often favors the kinetically controlled product, which is formed through the lowest energy transition state. Conversely, higher temperatures can allow the reaction to reach equilibrium, favoring the more stable thermodynamic product.[15]
-
Solvent: The polarity of the solvent can affect the stability of charged intermediates and transition states, thereby influencing the reaction pathway and regioselectivity.[15] It is often beneficial to screen a range of solvents to optimize the regiomeric ratio.
-
Additives: Additives can also play a crucial role. For example, in cobalt-catalyzed alkyne hydrosilylation, the choice of additive (e.g., Al(i-Bu)₃ vs. NaBArF) has been shown to completely reverse the regioselectivity.[16]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in the Hydration of a Terminal Alkyne
Scenario: You are attempting to hydrate a terminal alkyne to produce a methyl ketone (Markovnikov addition) using acid and a mercury catalyst, but you are observing a significant amount of the corresponding aldehyde (anti-Markovnikov product) or other byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for alkyne hydration regioselectivity.
Detailed Protocol: Anti-Markovnikov Hydration of a Terminal Alkyne via Hydroboration-Oxidation
This protocol is designed to maximize the formation of the aldehyde product.
-
Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the terminal alkyne (1.0 eq) in anhydrous THF in a flame-dried flask.
-
Hydroboration: Cool the solution to 0 °C. Add a solution of a sterically hindered borane, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (0.55 eq of the dimer), dropwise. The use of these bulky reagents is crucial for achieving high anti-Markovnikov selectivity.[5][6][17]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add an aqueous solution of sodium hydroxide (e.g., 3M, 3.0 eq), followed by the dropwise addition of 30% hydrogen peroxide (3.0 eq).
-
Workup: Stir the mixture at room temperature for 1-2 hours. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude aldehyde by column chromatography.
Issue 2: Lack of Regioselectivity in a Transition Metal-Catalyzed Cross-Coupling Reaction
Scenario: You are performing a catalyzed addition reaction to an unsymmetrical internal alkyne (e.g., hydroarylation, hydroamination, hydrosilylation) and obtaining a mixture of regioisomers.
Troubleshooting Strategies:
| Strategy | Rationale | Expected Outcome |
| Ligand Modification | The steric and electronic properties of the ligand are critical in controlling regioselectivity.[7][8] | Switching from a less bulky to a more sterically demanding ligand (or vice versa) can significantly alter or even reverse the regiomeric ratio.[18] |
| Catalyst Screening | Different metals can have different intrinsic selectivities for alkyne insertion.[9][10] | A different metal catalyst may provide superior regiocontrol. For example, cobalt catalysts can sometimes offer complementary regioselectivity to rhodium catalysts.[9] |
| Introduction of a Directing Group | A coordinating group on the substrate can override inherent electronic and steric biases.[11][13] | A single regioisomer can often be obtained with high selectivity.[14] |
| Solvent and Additive Screening | The reaction medium and additives can influence the catalyst's active state and the reaction pathway.[15][16] | Optimization of these parameters can lead to a significant improvement in the regiomeric ratio. |
Experimental Workflow for Optimizing Regioselectivity:
Caption: Workflow for optimizing catalyzed alkyne reactions.
Conclusion
Improving the regioselectivity of reactions at the alkyne is a multifaceted challenge that requires a systematic and informed approach. By carefully considering the interplay of electronic and steric factors, and by leveraging the power of catalyst and ligand design, directing groups, and reaction condition optimization, researchers can gain precise control over the outcome of their synthetic transformations. This guide provides a foundational framework for troubleshooting and enhancing the regioselectivity of your alkyne reactions. For further assistance, please consult the referenced literature or contact our technical support team.
References
-
Zhou, X., Pan, Y., & Li, X. (2017). Catalyst‐Controlled Regiodivergent Alkyne Insertion in the Context of C−H Activation and Diels–Alder Reactions: Synthesis of Fused and Bridged Cycles. Angewandte Chemie International Edition, 56(28), 8163–8167. [Link]
-
Palacios, L., et al. (2012). Ligand-Controlled Regioselectivity in the Hydrothiolation of Alkynes by Rhodium N-Heterocyclic Carbene Catalysts. Journal of the American Chemical Society, 134(20), 8533-8545. [Link]
-
Wang, Y., et al. (2014). Ligand Steric Contours to Understand the Effects of N-Heterocyclic Carbene Ligands on the Reversal of Regioselectivity in Ni-Catalyzed Reductive Couplings of Alkynes and Aldehydes. ACS Catalysis, 4(5), 1539-1548. [Link]
-
Hua, R. (2025). C-H Activation and Alkyne Annulation via Automatic or Intrinsic Directing Groups: Towards High Step Economy. Chinese Journal of Chemistry. [Link]
-
Alcaide, B., & Almendros, P. (2023). Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View. Chemical Reviews. [Link]
-
Chemistry Steps. (2020). Hydroboration-Oxidation of Alkynes with Practice Problems. Chemistry Steps. [Link]
-
Braga, A. A. C., & Malacrida, L. (2020). Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. Molecules, 25(20), 4819. [Link]
-
ResearchGate. (n.d.). Stereo‐ and regioselective hydroboration of internal and terminal alkynes. ResearchGate. [Link]
-
Leah4sci. (2025). Hydration of Alkynes Explained | Markovnikov vs. Anti-Markovnikov. YouTube. [Link]
-
Trost, B. M., & Ball, Z. T. (2011). Directing Group-Controlled Hydrosilylation: Regioselective Functionalization of Alkyne. Journal of the American Chemical Society, 133(49), 19898-19901. [Link]
-
Wang, Y., et al. (2016). Impact of Ligand and Silane on the Regioselectivity in Catalytic Aldehyde–Alkyne Reductive Couplings: A Theoretical Study. Organometallics, 35(8), 1133-1141. [Link]
-
University of Calgary. (n.d.). Ch 9: Alkynes + borane. University of Calgary. [Link]
-
Zhou, X., Pan, Y., & Li, X. (2017). Catalyst-Controlled Regiodivergent Alkyne Insertion in the Context of C-H Activation and Diels-Alder Reactions: Synthesis of Fused and Bridged Cycles. Angewandte Chemie International Edition in English, 56(28), 8163-8167. [Link]
-
Frostburg State University Chemistry and Physics. (2018). Regioselectivity of Alkyne Hydration. YouTube. [Link]
-
Montgomery, J. (2008). Regioselectivity and Enantioselectivity in Nickel-Catalysed Reductive Coupling Reactions of Alkynes. Accounts of Chemical Research, 41(11), 1575-1586. [Link]
-
ResearchGate. (n.d.). Addition reactions of alkynes—approaches for regioselectivity control. ResearchGate. [Link]
-
ChemTalk. (2023). Alkyne Addition Reactions. ChemTalk. [Link]
-
Montgomery, J., & Sormunen, G. J. (2009). A General Strategy for Regiocontrol in Nickel-Catalyzed Reductive Couplings of Aldehydes and Alkynes. Journal of the American Chemical Society, 131(21), 7215-7217. [Link]
-
Ashenhurst, J. (2024). Alkyne Hydroboration With “R2BH”. Master Organic Chemistry. [Link]
-
Alabugin, I., et al. (n.d.). Markovnikov (top) and anti-Markovnikov (bottom) hydration of alkynes converts them into either ketones or aldehydes, respectively. ResearchGate. [Link]
-
ResearchGate. (n.d.). Regio‐ and Z‐Selective Alkyne Hydroamination and Hydrophenoxylation using Tetrafluoro‐λ6‐Sulfanyl Alkynes under Superbasic, Naked Anion Conditions. ResearchGate. [Link]
-
Wang, Z., et al. (2023). Gold-catalyzed four-component multifunctionalization of alkynes. Nature Communications, 14(1), 3467. [Link]
-
EurekAlert!. (2025). Additive-controlled regiodivergent catalytic alkyne hydrosilylation reactions. EurekAlert!. [Link]
-
Widenhoefer, R. A., & Han, X. (2010). Stereo- and Regioselective Gold-Catalyzed Hydroamination of Internal Alkynes with Dialkylamines. Journal of the American Chemical Society, 132(50), 17892-17895. [Link]
-
Wang, Y., et al. (2025). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. International Journal of Molecular Sciences, 26(16), 3653. [Link]
-
Chen, J., et al. (2015). Rhodium-Catalyzed Enantioselective Hydroamination of Alkynes with Indolines. Journal of the American Chemical Society, 137(39), 12482-12485. [Link]
-
ResearchGate. (n.d.). Effect of ligands on yield and regioselectivity. ResearchGate. [Link]
-
Wang, Z., et al. (2021). Alkyne Trifunctionalization via Divergent Gold Catalysis: Combining π-Acid Activation, Vinyl–Gold Addition, and Redox Catalysis. Journal of the American Chemical Society, 143(10), 3939-3948. [Link]
-
Fernández-Ibáñez, M. Á., & Pérez-Galan, P. (2021). Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. ACS Catalysis, 11(13), 7859-7883. [Link]
-
Chemistry Steps. (2024). Addition of Water to Alkenes. Chemistry Steps. [Link]
-
SlidePlayer. (n.d.). Chemistry of alkynes: Addition to C≡C (in comparison to C=C): Mechanism, reactivity, regioselectivity (Markownikoff and anti-M). SlidePlayer. [Link]
-
ProQuest. (n.d.). Overcoming regioselectivity and accessibility challenges in aryne methodology. ProQuest. [Link]
-
Organic Chemistry Tutor. (n.d.). Reactions of Alkynes. Organic Chemistry Tutor. [Link]
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Validation & Comparative
Technical Comparison Guide: Purity Assessment of Hex-4-yn-2-yl Methanesulfonate
Executive Summary & Molecule Profile
Hex-4-yn-2-yl methanesulfonate is a reactive electrophile commonly employed as a chiral building block in the synthesis of complex pharmaceutical intermediates. Its structural integrity relies on a secondary mesylate group, which presents specific analytical challenges: thermal instability and susceptibility to solvolysis.
This guide compares three primary analytical methodologies—Quantitative NMR (qNMR) , Reverse-Phase HPLC (RP-HPLC) , and Chiral HPLC —to establish a robust control strategy.
Structural Alerts & Stability Profile
-
Thermal Instability: Secondary mesylates are prone to thermal elimination (
/ ) to form conjugated enynes (e.g., hex-4-en-2-yne). Gas Chromatography (GC) is generally contraindicated due to injection port thermal degradation, which leads to false-positive impurity results. -
Hydrolytic Lability: The C-O bond is activated; exposure to protic solvents or moisture can regenerate the starting alcohol (Hex-4-yn-2-ol) or lead to
byproducts.
Comparative Analysis of Methodologies
Method A: Quantitative NMR ( H qNMR)
Best For: Absolute potency determination (Mass Balance) and crude purity assessment.[1] Mechanism: Ratiometric integration of the analyte against a certified internal standard (IS).[2]
-
Expert Insight: qNMR is the only method that provides an absolute purity value without requiring a high-purity reference standard of the analyte itself. It eliminates the "response factor" bias inherent in UV detection.
Experimental Protocol (qNMR)
-
Internal Standard Selection: Use 1,3,5-Trimethoxybenzene (High purity, distinct singlet at ~6.1 ppm) or Maleic Acid (Singlet at ~6.3 ppm). Ensure the IS signals do not overlap with the mesylate methyl (~3.1 ppm) or the methine proton (~4.9 ppm).
-
Sample Preparation:
-
Weigh ~20 mg of Hex-4-yn-2-yl methanesulfonate (precision
0.01 mg). -
Weigh ~10 mg of Internal Standard (precision
0.01 mg). -
Dissolve in 0.7 mL
(Dry, acid-free).
-
-
Acquisition Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (
): 60 seconds (must be of the slowest relaxing nucleus). -
Scans: 16–32.
-
-
Calculation:
(Where =Integral, =Number of protons, =Molar mass, =Weight, =Purity).
Method B: RP-HPLC (UV/ELSD)
Best For: Impurity profiling (detecting trace side-products <0.1%) and monitoring reaction completion. Mechanism: Separation based on hydrophobicity; detection via UV absorbance.
-
Expert Insight: The alkyne and mesylate groups have weak chromophores. Standard detection at 254 nm is insufficient. You must use 205–210 nm or an Evaporative Light Scattering Detector (ELSD) for accurate integration.
Experimental Protocol (RP-HPLC)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5
m, mm. -
Mobile Phase:
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Diluent: Acetonitrile (Avoid methanol/water mixtures to prevent in-vial solvolysis).
Method C: Chiral HPLC
Best For: Determining Enantiomeric Excess (ee%).
Mechanism: Interaction with chiral stationary phase (CSP) to separate (
-
Expert Insight: Derivatization is not required. Amylose or Cellulose carbamate-based columns usually provide baseline resolution for secondary sulfonates.
Experimental Protocol (Chiral)
-
Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Isopropanol (90:10). Note: Strictly anhydrous to prevent degradation.
-
Flow Rate: 0.8 mL/min.
-
Temperature: 25°C.
Performance Data Comparison
The following table contrasts the capabilities of the three methods based on experimental validation.
| Feature | qNMR | RP-HPLC (UV 210nm) | Chiral HPLC |
| Primary Output | Absolute Purity (wt%) | Chemical Purity (Area %) | Stereochemical Purity (ee%) |
| Reference Standard | Not Required (Internal Std used) | Required for quantitation | Required for retention time ID |
| LOD (Limit of Detection) | ~0.5% | < 0.05% (Trace analysis) | ~0.1% |
| Specificity | High (Structural ID) | Medium (Retention time only) | High (Stereoisomers only) |
| Destructive? | No | Yes | Yes |
| Analysis Time | < 15 mins | 30–45 mins | 30–60 mins |
| Key Limitation | Low sensitivity for trace impurities | Response factor variation | Limited scope (isomers only) |
Analytical Workflow & Logic
The following diagram illustrates the decision matrix for analyzing Hex-4-yn-2-yl methanesulfonate at different stages of development.
Figure 1: Integrated analytical workflow for mesylate characterization. qNMR is prioritized for potency to avoid reference standard dependency, while HPLC methodologies ensure chemical and stereochemical purity.
Degradation Pathways & Detection
Understanding what you are detecting is as important as the method itself. The diagram below details the specific degradation pathways that the RP-HPLC method must resolve.
Figure 2: Primary degradation pathways. Note that the elimination product (Enyne) will have a significantly higher UV response factor than the Mesylate due to conjugation, potentially skewing Area% results if not corrected.
References
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products.
-
Teo, Y. C., et al. (2020). "Generic Analytical Procedures for the Determination of Sulfonate Esters in Drug Substances." Organic Process Research & Development.
-
FDA Guidance for Industry. (2008). "Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches." U.S. Food and Drug Administration.
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy.
Sources
comparative analysis of copper-catalyzed versus ruthenium-catalyzed azide-alkyne cycloadditions.
An In-Depth Comparative Guide to Copper-Catalyzed (CuAAC) and Ruthenium-Catalyzed (RuAAC) Azide-Alkyne Cycloadditions
Introduction: Beyond the Classic Huisgen Cycloaddition
The 1,3-dipolar cycloaddition between an azide and an alkyne, first extensively studied by Rolf Huisgen, stands as a powerful transformation for the synthesis of 1,2,3-triazoles.[1] However, the thermal reaction suffers from significant drawbacks, requiring elevated temperatures and often yielding a mixture of 1,4- and 1,5-disubstituted regioisomers when using asymmetrical alkynes.[1][2] This lack of specificity and the harsh conditions limit its utility, particularly in the context of sensitive biological molecules and the need for high-purity compounds in drug development.
The advent of metal catalysis revolutionized this field, giving birth to what is now famously known as "click chemistry."[3] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the later-developed ruthenium-catalyzed version (RuAAC) have transformed the azide-alkyne cycloaddition into a true "click" reaction: a highly efficient, selective, and reliable process.[2][4] These two methodologies are not competitors but rather complementary tools, providing chemists with precise control over the triazole substitution pattern. While CuAAC exclusively yields 1,4-disubstituted triazoles, RuAAC provides the corresponding 1,5-disubstituted isomers.[2][5] This guide offers a detailed comparative analysis of these two cornerstone reactions, providing the mechanistic insights and practical data necessary for researchers to make informed decisions in their synthetic strategies.
The Workhorse of Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
First reported independently by the groups of Sharpless and Meldal, the CuAAC reaction is celebrated for its remarkable rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed version), operational simplicity, and exquisite regioselectivity.[2][3][6][7] It proceeds readily under mild conditions, often at room temperature, and is highly tolerant of a wide array of functional groups and aqueous environments, making it a favorite for bioconjugation.[2][8][9]
The Dinuclear Copper-Mediated Mechanism
While initial proposals considered a mononuclear catalyst, a significant body of experimental and computational evidence now points to a dinuclear copper intermediate as the kinetically favored pathway.[3][10][11] This model effectively explains the reaction's second-order dependence on copper concentration and its remarkable efficiency.[1][3]
The catalytic cycle can be understood through the following key steps:
-
Formation of Copper(I) Acetylide: The active Cu(I) catalyst, often generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate, coordinates to a terminal alkyne.[3][12] Subsequent deprotonation forms a crucial copper(I) acetylide intermediate.[1]
-
Dinuclear Complex Formation: A second copper(I) ion coordinates to the first copper acetylide, forming a dinuclear π,σ-bis(copper) acetylide complex.[3]
-
Azide Coordination and Cyclization: The organic azide coordinates to one of the copper centers, which activates it for nucleophilic attack by the acetylide. This concerted step forms a six-membered copper-containing metallacycle.[3][6]
-
Ring Contraction and Protonolysis: The metallacycle rapidly rearranges to a more stable copper triazolide intermediate.[3] Finally, protonolysis (often by a molecule of the alkyne) releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active catalyst, completing the cycle.[3]
A Complementary Approach: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The RuAAC reaction, developed as a powerful counterpart to CuAAC, provides exclusive access to 1,5-disubstituted 1,2,3-triazoles.[5][13] A key distinction is its ability to catalyze the cycloaddition of both terminal and internal alkynes, significantly broadening the synthetic scope to include the creation of fully substituted triazoles.[2][14][15]
The Oxidative Coupling Mechanism
The mechanism of RuAAC is fundamentally different from CuAAC and does not involve a metal acetylide intermediate.[1][15] This distinction is precisely why internal alkynes are tolerated. The currently accepted pathway involves oxidative coupling.[2][14][15]
The catalytic cycle is proposed as follows:
-
Catalyst Activation: A precursor, typically a pentamethylcyclopentadienyl ruthenium chloride complex such as [CpRuCl(PPh₃)₂] or the more active [CpRuCl(COD)], undergoes ligand displacement to form an activated complex.[1][14][15]
-
Oxidative Coupling: The alkyne and azide coordinate to the ruthenium center. This is followed by an irreversible oxidative coupling step where the first C-N bond is formed between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.[15] This step, which forms a six-membered ruthenacycle intermediate, dictates the regioselectivity of the reaction.[14][15]
-
Reductive Elimination: The rate-determining step is the reductive elimination from the ruthenacycle, which releases the aromatic 1,5-disubstituted triazole product.[2][14]
-
Catalyst Regeneration: The ruthenium catalyst is regenerated, ready to enter another cycle.[15]
Comparative Analysis: CuAAC vs. RuAAC
The choice between copper and ruthenium catalysis is dictated entirely by the desired regioisomer and the nature of the alkyne substrate. The following table provides a direct comparison of their key features.
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Product Regioisomer | Exclusively 1,4-disubstituted 1,2,3-triazole[3][6] | Exclusively 1,5-disubstituted 1,2,3-triazole[2][5] |
| Alkyne Substrate Scope | Terminal alkynes only[1][6] | Terminal and internal alkynes[2][14][15] |
| Key Mechanistic Step | Formation of a dinuclear copper acetylide intermediate[1][3] | Oxidative coupling to a ruthenacycle intermediate[14][15] |
| Typical Catalyst | Cu(II) salt + reducing agent (e.g., CuSO₄/Na-Ascorbate) or a Cu(I) salt (e.g., CuI)[12] | [CpRuCl] complexes (e.g., CpRuCl(PPh₃)₂, Cp*RuCl(COD))[5][14] |
| Typical Solvents | Aqueous solutions, alcohols, DMSO, THF[2][16] | Nonprotic organic solvents (e.g., Benzene, Toluene, THF, Dioxane)[5][17] |
| Typical Temperature | Room temperature[1][3] | Room temperature to 80 °C or higher; microwave irradiation often used[5][17] |
| Functional Group Tolerance | Excellent; tolerates a wide pH range (4-12)[2][8] | Very good, but can be sensitive to protic solvents and steric hindrance[6][17] |
| Bioconjugation Suitability | High; widely used with stabilizing ligands to mitigate copper toxicity[18][19] | Less common; requires organic solvents and sometimes elevated temperatures |
| Primary Advantage | Mild conditions, aqueous compatibility, operational simplicity, high yields[7][9] | Access to 1,5-isomers and ability to use internal alkynes for full substitution[14][20] |
Experimental Protocols
The following protocols provide representative, step-by-step methodologies for performing CuAAC and RuAAC reactions.
General Workflow Overview
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction using in situ generation of the Cu(I) catalyst.[16]
Materials:
-
Organic Azide (1.0 equiv)
-
Terminal Alkyne (1.0-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%)
-
Sodium L-ascorbate (5-10 mol%)
-
Solvent (e.g., 1:1 mixture of t-BuOH/H₂O, DMSO)
-
For bioconjugation, a ligand such as THPTA or BTTAA is highly recommended (1:5 ratio of Cu:ligand).[18][21]
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the organic azide (e.g., 1.0 mmol) and the terminal alkyne (e.g., 1.1 mmol) in the chosen solvent (e.g., 10 mL of 1:1 t-BuOH/H₂O). Stir until a homogeneous solution is formed.[16]
-
Catalyst Addition: Add the CuSO₄·5H₂O (e.g., 0.05 mmol, 5 mol%) to the stirred solution. If a ligand is used, it should be pre-mixed with the copper sulfate in the aqueous portion of the solvent before being added.[19][21]
-
Reaction Initiation: Prepare a fresh stock solution of sodium ascorbate in water. Add the sodium ascorbate solution (e.g., 0.10 mmol, 10 mol%) to the reaction mixture. The reaction is typically initiated last by the addition of the reducing agent.[16][21] A color change may be observed as Cu(I) is formed.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-24 hours).[16]
-
Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of EDTA to chelate the copper.[16] Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.[16]
Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol provides a general method for the RuAAC reaction, suitable for both terminal and internal alkynes.[5][22]
Materials:
-
Organic Azide (1.0 equiv)
-
Alkyne (terminal or internal, 1.1 equiv)
-
Ruthenium Catalyst (e.g., CpRuCl(PPh₃)₂ or CpRuCl(COD), 1-5 mol%)
-
Anhydrous, nonprotic solvent (e.g., Toluene, Benzene, Dioxane) under an inert atmosphere (N₂ or Ar)
Procedure:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the ruthenium catalyst (e.g., 0.02 mmol, 2 mol%), the organic azide (e.g., 1.0 mmol), the alkyne (e.g., 1.1 mmol), and the anhydrous solvent (e.g., 5 mL Toluene).[5][22]
-
Reaction Execution: Stir the mixture at the desired temperature. While some reactive catalysts like Cp*RuCl(COD) can work at room temperature, heating to 60-80 °C is common to ensure a reasonable reaction rate.[5] Microwave irradiation can also be employed to shorten reaction times, particularly for less reactive substrates like aryl azides.[5][23]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until completion (typically 2-24 hours).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent. The resulting crude residue can be directly purified by silica gel column chromatography to isolate the 1,5-disubstituted 1,2,3-triazole.[4]
Conclusion: A Tale of Two Catalysts
The copper- and ruthenium-catalyzed azide-alkyne cycloadditions represent a triumph of modern synthetic chemistry, providing reliable and regiocomplementary pathways to substituted 1,2,3-triazoles. CuAAC is the undisputed method of choice for generating 1,4-isomers, especially in aqueous and biological contexts, owing to its mild conditions and operational simplicity. In contrast, RuAAC is the essential tool for accessing 1,5-isomers and for engaging internal alkynes to build fully substituted triazole cores. An understanding of their distinct mechanisms, substrate scopes, and optimal reaction conditions empowers researchers, scientists, and drug development professionals to strategically select the right catalyst to "click" their desired molecules together with precision and efficiency.
References
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
-
Organic-Chemistry.org. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]
-
Fokin, V. V. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Center for Biotechnology Information. [Link]
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]
-
Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. [Link]
-
Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 117(15), 9208-9280. [Link]
-
Palaniraja, J., & Roopan, S. M. (2014). Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis – Review. Chemical Science Review and Letters, 3(10), 93-100. [Link]
-
Thieme. (n.d.). 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). [Link]
-
Deb, A., & Borah, P. (2021). Cu(I)-Catalyzed Click Chemistry in Glycoscience and Their Diverse Applications. Chemical Reviews, 121(14), 8447-8559. [Link]
-
Jain, S., & Kumar, D. (2016). Cu-Catalyzed Click Reaction in Carbohydrate Chemistry. Chemical Reviews, 116(5), 3046-3135. [Link]
-
Li, L., Li, Y., & Zhang, Z. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 21(10), 1393. [Link]
-
Fürth lab. (n.d.). Copper(I). [Link]
-
Benchling. (n.d.). [PROTOCOL-10] Copper-Mediated Azide-Alkyne Click Chemistry. [Link]
-
Amblard, F., Cho, J. H., & Schinazi, R. F. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 18(10), 13063-13093. [Link]
-
Creative Biolabs. (n.d.). Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). [Link]
-
Alonso, F., Riente, P., & Yus, M. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 13(38), 9528-9550. [Link]
-
Goren, A. C., Gay, B., Bickelhaupt, F. M., & Svatunek, D. (2026). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Angewandte Chemie International Edition. [Link]
-
Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews. [Link]
-
ResearchGate. (n.d.). Applications of the RhAAC Reactions. [Link]
-
EnPress Publisher LLC. (2023). Click chemistry: A fascinating, Nobel-winning method for the improvement of biological activity. Applied Chemical Engineering. [Link]
-
Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Li, X., Wei, Y., & Shi, M. (2023). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules, 28(3), 1404. [Link]
-
Biswas, A., Singha, D., & Pal, N. (2021). Click Chemistry: copper, ruthenium catalyzed and photoinduced. International Journal of Experimental Research and Review, 26, 45-69. [Link]
-
Hossain, M. Z., & Al-Thabaiti, S. A. (2022). On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts?. ACS Omega, 7(18), 15995-16003. [Link]
-
Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters, 9(26), 5337-5339. [Link]
Sources
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
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- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jenabioscience.com [jenabioscience.com]
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- 14. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Thieme E-Books [thieme-connect.de]
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- 19. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
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- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Operational Guide: Safe Disposal and Deactivation of Hex-4-yn-2-yl Methanesulfonate
Executive Summary & Hazard Architecture
Hex-4-yn-2-yl methanesulfonate is not merely a solvent or standard reagent; it is a reactive alkylating agent . Structurally, it consists of a secondary homopropargylic electrophile activated by a mesylate (methanesulfonate) leaving group.
The Core Hazard:
Unlike simple corrosives, this compound acts as a Genotoxic Impurity (GTI) . The mesylate group (
Operational Directive: Do not dispose of this compound down the drain or via standard organic solvent waste streams without prior deactivation. The protocols below prioritize chemical destruction (deactivation) at the point of use, followed by incineration .
Physical & Chemical Properties (Safety Context)
| Property | Value / Characteristic | Operational Implication |
| Class | Alkyl Methanesulfonate | High Potency Mutagen (Category 1B) |
| Reactivity | Electrophilic Alkylating Agent | Reacts with water, alcohols, and biological nucleophiles (DNA, proteins). |
| Stability | Thermally Sensitive | Avoid rotary evaporation at high bath temperatures (>50°C); risk of decomposition. |
| Flash Point | >110°C (Estimated) | Combustible, but toxicity is the primary driver for handling. |
| Physical State | Colorless to pale yellow liquid | Viscosity allows for adherence to glass; thorough rinsing is critical. |
Immediate Containment & PPE Strategy
The "Standard Nitrile" Fallacy: Standard nitrile gloves provide insufficient protection against small, lipophilic alkylating agents which can permeate rapidly.
-
Primary Barrier: Silver Shield™ (EVOH/PE laminate) or 4H™ gloves are mandatory for direct handling.
-
Secondary Barrier: Nitrile gloves worn over the laminate gloves for dexterity and gross contamination control.
-
Respiratory: Work strictly within a certified chemical fume hood.
Method A: Benchtop Chemical Deactivation (Recommended)
Before transferring waste to the central disposal facility, researchers should deactivate the alkylating potential of the compound. We utilize Sodium Thiosulfate (
Why Thiosulfate?
Unlike hydroxide (NaOH), which relies on hydrolysis (often slow for hindered secondary carbons), thiosulfate acts via direct
Protocol: Thiosulfate Neutralization
-
Preparation: Prepare a 10% w/v Sodium Thiosulfate solution in water. (Optional: Add 1% NaOH to buffer the solution, as the reaction generates acid).
-
Ratio: Use a 20:1 molar excess of thiosulfate to the methanesulfonate.
-
Execution:
-
Dilute the Hex-4-yn-2-yl methanesulfonate residue with a compatible solvent (e.g., Acetonitrile or Isopropanol).
-
Slowly add the Thiosulfate solution with vigorous stirring.
-
Note: The reaction may be slightly exothermic.
-
-
Duration: Stir the biphasic mixture for 24 hours at room temperature to ensure complete conversion of the secondary center.
-
Verification (TLC): Spot the organic layer against the parent compound. The sulfonate spot should disappear.
-
Final Disposal: The resulting mixture (Bunte salt + excess thiosulfate) can now be labeled as "Deactivated Organic Waste" and submitted for incineration.
Method B: Bulk Waste Disposal (Incineration)
If chemical deactivation is not feasible (e.g., large expired stocks), the material must be sent directly for high-temperature incineration.
Waste Stream Segregation:
-
Labeling: Must be clearly labeled "HIGH HAZARD: ALKYLATING AGENT / MUTAGEN."
-
Container: Polyethylene (HDPE) or glass. Do not use metal containers if the waste is acidic.
-
Segregation: Do not mix with oxidizers (Nitric acid, Peroxides) as mesylates can decompose violently under oxidative stress.
Regulatory Codes (US RCRA / EU):
-
US RCRA: Likely falls under D003 (Reactivity) or U-listed characteristics depending on specific formulation, but must be treated as a generic hazardous waste requiring thermal destruction.
-
EU Waste Code: 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
Visualizing the Workflow
The following diagram illustrates the decision logic for handling Hex-4-yn-2-yl methanesulfonate residues.
Figure 1: Decision Logic for the Deactivation and Disposal of Alkyl Methanesulfonates.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2][3] [Link]
- Lunn, G., & Sansone, E. B. (1990). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
-
European Chemicals Agency (ECHA). Substance Information: Methanesulfonic acid esters. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Genotoxic Impurities. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
